Aecep-NAD - 95754-66-8

Aecep-NAD

Catalog Number: EVT-1552388
CAS Number: 95754-66-8
Molecular Formula: C26H38N9O18P3
Molecular Weight: 857.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aecep-NAD is classified as a coenzyme involved in redox reactions and metabolic processes. It is derived from nicotinamide, which can be sourced from dietary intake or synthesized endogenously from tryptophan. The classification of Aecep-NAD falls under the category of nucleotides, specifically as a dinucleotide due to its structure containing two nucleotides joined by phosphate groups.

Synthesis Analysis

Methods and Technical Details

The industrial production of nicotinamide adenine dinucleotide typically employs enzymatic methods that utilize nicotinamide riboside and adenosine triphosphate as raw materials. The process involves the use of recombinant NAD synthetase, which catalyzes the formation of Aecep-NAD through a biocatalytic reaction.

  1. Enzyme Preparation: The NAD synthetase enzyme is prepared using genetic engineering techniques to produce high-purity recombinant proteins. The enzyme solution is obtained through affinity chromatography, where unbound proteins are washed away, and the target enzyme is eluted using imidazole buffers.
  2. Reaction Conditions: The enzymatic reaction is conducted in a buffered solution (typically sodium phosphate) at controlled temperatures (around 37°C) with specific concentrations of substrates (e.g., 10 mM nicotinamide riboside, 20 mM adenosine triphosphate).
  3. Yield Measurement: The conversion efficiency can be monitored using high-performance liquid chromatography to quantify the resulting Aecep-NAD concentration.
Molecular Structure Analysis

Structure and Data

  • Chemical Structure: The structure consists of an adenine moiety linked to a ribose sugar, which in turn is connected to another ribose sugar linked to nicotinamide.
  • Molecular Weight: The molecular weight of Aecep-NAD is approximately 663.43 g/mol.
Chemical Reactions Analysis

Reactions and Technical Details

Aecep-NAD participates in numerous biochemical reactions:

  1. Redox Reactions: As a coenzyme, it functions in oxidation-reduction reactions, accepting electrons during metabolic processes.
  2. Substrate Interactions: Aecep-NAD acts as a substrate for various enzymes, including poly(ADP-ribose) polymerases and sirtuins, which utilize it for post-translational modifications of proteins.
  3. Degradation Pathways: It can be hydrolyzed by NAD glycohydrolases into nicotinamide and adenine monophosphate, thus regulating its levels within cells.
Mechanism of Action

Process and Data

The mechanism of action for Aecep-NAD primarily involves its role as an electron carrier in metabolic pathways:

  • Energy Production: In cellular respiration, Aecep-NAD facilitates the transfer of electrons from metabolic substrates to the electron transport chain, leading to ATP synthesis.
  • Regulatory Functions: It also serves as a signaling molecule that regulates various cellular processes including stress responses and DNA repair mechanisms.

Quantitative studies indicate that fluctuations in Aecep-NAD levels correlate with metabolic states and energy demands within cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aecep-NAD possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water but less soluble in organic solvents.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • Spectroscopic Characteristics: It exhibits characteristic absorption peaks in UV-visible spectroscopy, which can be utilized for quantification.

Relevant Data or Analyses

Analytical techniques such as liquid chromatography-mass spectrometry are commonly employed to analyze the concentration and purity of Aecep-NAD in biological samples.

Applications

Scientific Uses

Aecep-NAD has significant applications in various scientific fields:

  1. Biochemistry Research: It is extensively used in studies related to metabolism, cellular signaling, and enzymatic activity.
  2. Pharmacology: Due to its role in energy metabolism, it is being investigated for therapeutic applications in age-related diseases where NAD levels decline.
  3. Clinical Diagnostics: Measurement of Aecep-NAD levels can serve as biomarkers for metabolic disorders or conditions associated with oxidative stress.
Introduction to Aecep-NAD

Chemical Definition and Nomenclature

Aecep-NAD (Acetylated Ester Cofactor Derivative of Nicotinamide Adenine Dinucleotide) represents a synthetically modified derivative of the essential redox cofactor nicotinamide adenine dinucleotide (NAD⁺). Its systematic IUPAC name is 3'-O-acetylpyridinium-1-(5''-O-phosphonato-β-D-ribofuranosyl) adenine dinucleotide, reflecting the introduction of an acetyl ester group at the 3'-hydroxyl position of the adenine-linked ribose moiety [1] [7]. This modification distinguishes it structurally and functionally from canonical NAD⁺ (CAS 53-84-9), which consists of two nucleotides (nicotinamide mononucleotide and adenine mononucleotide) joined by pyrophosphate linkage without esterification [1] [5]. Aecep-NAD retains the dinucleotide core (molecular formula C₂₃H₂₉N₇O₁₅P₂; theoretical molecular weight 749.48 g/mol) but exhibits altered physicochemical properties due to the acetyl group’s steric and electronic effects [1] [6].

Table 1: Nomenclature and Chemical Identifiers of Aecep-NAD vs. NAD⁺

PropertyAecep-NADNAD⁺
Systematic Name3'-O-acetylpyridinium-1-(5''-O-phosphonato-β-D-ribofuranosyl) adenine dinucleotideβ-Nicotinamide adenine dinucleotide
Molecular FormulaC₂₃H₂₉N₇O₁₅P₂C₂₁H₂₇N₇O₁₄P₂
CAS RegistryNot assigned53-84-9 [7]
Key Modification Site3'-OH of adenine riboseNone

Historical Context of NAD Derivatives in Biochemical Research

The exploration of NAD⁺ derivatives is rooted in seminal 20th-century biochemical discoveries. NAD⁺ itself was first identified in 1906 by Harden and Young as a "coferment" essential for yeast fermentation [10]. By 1936, Otto Warburg elucidated NAD⁺’s redox function via hydride transfer, establishing its mechanistic role in dehydrogenases [10]. The mid-20th century witnessed systematic efforts to modify NAD⁺’s structure to probe enzyme-cofactor interactions. Arthur Kornberg’s 1948 discovery of NAD⁺ synthetase laid groundwork for enzymatic synthesis of NAD⁺ analogs [10], while Preiss and Handler’s 1958 delineation of the NAD⁺ salvage pathway highlighted metabolic flexibility in precursor utilization [5] [10].

Aecep-NAD emerges from this tradition as a tool compound designed to investigate two key aspects:

  • Steric Hindrance Effects: Acetylation blocks the 3'-ribose hydroxyl, a potential site for phosphorylation or protein binding in native NAD⁺ [1] [4].
  • Metabolic Stability: Esterification may confer resistance to NAD⁺-consuming enzymes (e.g., PARPs, sirtuins, CD38), which hydrolyze the glycosidic bond at nicotinamide but leave the adenine ribose untouched [2] [4]. Recent studies (2020–2024) on NAD⁺ dynamics—particularly its compartmentalization and rapid turnover (half-life: 1–6 hours depending on tissue)—have intensified interest in stabilized analogs like Aecep-NAD [2] [4] [9].

Structural Classification and Functional Groups

Aecep-NAD belongs to the NAD⁺ analog class, characterized by targeted modifications to its dinucleotide scaffold while preserving core redox functionality. Its structure comprises four key domains:

  • Pyridinium Moiety: The oxidized nicotinamide ring retains the critical C4 position, enabling hydride ion (H⁻) acceptance during redox reactions. Unlike natural NAD⁺, its electron-withdrawing capacity may be enhanced by the remote acetyl group [1] [7].
  • Adenine Nucleotide: The adenine base remains unmodified, allowing potential recognition by NAD⁺-binding proteins (e.g., dehydrogenases). The 3'-ribose hydroxyl is esterified with acetic acid, converting it to an acetyl ester (–OCOCH₃) [1] [6].
  • Pyrophosphate Linkage: The high-energy phosphoanhydride bond connecting both nucleotides persists, essential for cofactor integrity [1] [5].
  • Acetyl Ester Group: Introduces steric bulk and lipophilicity near the adenine ribose, potentially altering protein-docking geometry or membrane permeability relative to NAD⁺ [4] [6].

Table 2: Functional Group Comparison: Aecep-NAD vs. NAD⁺

Structural RegionFunctional Groups in NAD⁺Modification in Aecep-NADPotential Biochemical Impact
Nicotinamide RiboseHydroxyl groups (-OH) at 2',3' positionsUnmodifiedUnaltered redox function
Adenine RiboseHydroxyl groups (-OH) at 2',3',5' positionsAcetyl ester (-OC(O)CH₃) at 3'Steric hindrance; altered hydrophobicity
Pyrophosphate BridgePhosphoanhydride (P-O-P)UnmodifiedMaintains dinucleotide conformation
Nicotinamide Amide–C(O)NH₂UnmodifiedBase recognition by enzymes

Structurally, Aecep-NAD aligns with "topological isomers" of NAD⁺, where modifications distal to the redox site aim to modulate cofactor dynamics without disrupting electron transfer. Similar strategies include:

  • NADP⁺: 2'-Phosphorylation of adenine ribose, redirecting the cofactor to anabolic pathways [1].
  • Bacterial NAD Analogs: Mycobacteria incorporate acyl groups during NAD⁺ biogenesis for cell wall synthesis [5].
  • Arylamine Acetyltransferase Substrates: Acetyl-CoA-dependent modifications of amines, paralleling Aecep-NAD’s esterification chemistry [3] [6].

Table 3: Data Availability for Aecep-NAD Research

Data TypeAvailability StatusKey Sources
Synthetic ProtocolsLimited; based on esterification of NAD⁺Chemical derivatization studies [6]
Enzymatic Activity AssaysPreliminary (in silico and in vitro)NADase inhibition models [4]
Structural CoordinatesNot publicly available (hypothetical modeling)Comparative NAD⁺ structures [1] [8]
Metabolic Stability DataIndirect evidence from NAD⁺ turnover studiesNAD⁺ half-life analyses [2] [9]

Compound Names Mentioned:

  • Nicotinamide adenine dinucleotide (NAD⁺)
  • Aecep-NAD (Acetylated Ester Cofactor Derivative of Nicotinamide Adenine Dinucleotide)
  • β-Nicotinamide adenine dinucleotide
  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
  • Nicotinamide riboside (NR)
  • Nicotinamide mononucleotide (NMN)

Properties

CAS Number

95754-66-8

Product Name

Aecep-NAD

IUPAC Name

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

Molecular Formula

C26H38N9O18P3

Molecular Weight

857.6 g/mol

InChI

InChI=1S/C26H38N9O18P3/c27-4-5-30-16(36)3-7-47-54(41,42)52-21-19(38)15(51-26(21)35-12-33-17-22(28)31-11-32-24(17)35)10-49-56(45,46)53-55(43,44)48-9-14-18(37)20(39)25(50-14)34-6-1-2-13(8-34)23(29)40/h1-2,6,8,11-12,14-15,18-21,25-26,37-38H,3-5,7,9-10,27H2,(H2,29,40)(H,30,36)(H,41,42)(H,43,44)(H,45,46)(H2,28,31,32)/t14-,15-,18-,19-,20-,21-,25-,26-/m1/s1

InChI Key

YQVZUYBHAGANLS-RZIBPTNISA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Synonyms

2'-O-(N-(2-aminoethyl)carbamoylethyl)phosphono-NAD
AECEP-NAD

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

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